3,5-Dichlorophenol-d3

Mass spectrometry Isotope dilution Chlorophenol quantification

Standardize environmental and biomonitoring assays with a stable isotope-labeled internal standard. 3,5-Dichlorophenol-d3 corrects for matrix effects, extraction recovery, and derivatization efficiency in methods per EPA CLP OLC03.2 and EN 12673. - Isotopic purity: ≥98 atom% deuterium; ring-labeled architecture prevents H/D exchange during acetylation/silylation. - Mass shift: +3 Da ensures separation from natural chlorine isotopologues in GC-MS and LC-MS/MS. - Application: Quantify 3,5-dichlorophenol in drinking water, wastewater, urine, and AOP degradation studies.

Molecular Formula C6H4Cl2O
Molecular Weight 166.02 g/mol
Cat. No. B12297389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenol-d3
Molecular FormulaC6H4Cl2O
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)O
InChIInChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D
InChIKeyVPOMSPZBQMDLTM-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenol-d3 Product Overview


3,5-Dichlorophenol-d3 (CAS 124286-06-2) is a stable isotope-labeled analog of 3,5-dichlorophenol in which three hydrogen atoms on the phenolic ring at the 2, 4, and 6 positions are replaced by deuterium atoms, producing a nominal mass shift of +3 Da relative to the unlabeled parent compound (MW 166.02 vs. 163.00) . As a deuterated internal standard (IS), it is employed in quantitative analytical workflows—primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—for the accurate determination of 3,5-dichlorophenol in environmental water samples, biological matrices including urine, and industrial effluents . The compound is commercially available from multiple certified suppliers with isotopic purity specifications typically ≥98 atom % D .

Internal Standard Type Deuterated analog matched to 3,5-dichlorophenol
Label Architecture Aromatic ring C-D (2,4,6 positions), hydroxyl unlabeled
Procurement Catalogued, high isotopic enrichment

3,5-Dichlorophenol-d3 Substitution Limitations


In quantitative mass spectrometry, the internal standard must closely mimic the physicochemical behavior of the target analyte throughout sample preparation, chromatographic separation, and ionization while remaining spectrometrically distinguishable. Non-deuterated 3,5-dichlorophenol (unlabeled, CAS 591-35-5) cannot serve as an internal standard because it is chromatographically and spectrometrically identical to the analyte, precluding independent quantification [1]. Structurally dissimilar chlorophenol isomers (e.g., 2,4-dichlorophenol-d3) exhibit different extraction recoveries, derivatization efficiencies, and retention time shifts relative to the 3,5-isomer, introducing systematic bias that cannot be mathematically corrected without isomer-specific calibration [2]. Furthermore, ¹³C- or ¹⁵N-labeled alternatives—while offering potentially reduced hydrogen-deuterium exchange in protic solvents—typically require custom synthesis for this specific analyte and are not commercially catalogued, making D3-labeled 3,5-dichlorophenol-d3 the only readily available isotopically matched internal standard for 3,5-dichlorophenol quantification [3].

Unlabeled 3,5-dichlorophenol Chromatographically and spectrometrically identical; precludes independent quantification as an internal standard.
Isomeric d3-labeled chlorophenols Different extraction, derivatization, and retention times may introduce systematic bias not correctable without isomer-specific calibration.
¹³C/¹⁵N-labeled analogs Not catalogued; custom synthesis requires 8–16 week lead time and significant cost premium, delaying method implementation.

3,5-Dichlorophenol-d3 Quantitative Evidence


Mass Spectrometric Distinguishability

3,5-Dichlorophenol-d3 incorporates three deuterium atoms at ring positions 2, 4, and 6, producing a nominal molecular weight of 166.02 Da versus 163.00 Da for unlabeled 3,5-dichlorophenol, yielding a +3 Da mass shift . This differential exceeds the minimum recommended +3 Da threshold for deuterated internal standards and provides sufficient separation from the natural abundance M+2 isotopologue of the unlabeled analyte, which arises from the two chlorine atoms (each chlorine contributes approximately 32% abundance to the M+2 peak) [1]. In contrast, a D2-labeled analog (ΔM = +2 Da) would exhibit baseline overlap with the M+2 isotopologue of the unlabeled compound, compromising quantification accuracy [2].

Mass Shift
Class-level
+3 Da
Baseline separation from M+2 chlorine isotopologue
Avoids co-elution with unlabeled M+2 peak
Mass spectrometry Isotope dilution Chlorophenol quantification

Isotopic Enrichment Compliance

Commercially available 3,5-dichlorophenol-d3 is supplied with isotopic enrichment specifications of ≥98 atom % D (certified up to 99 atom % D by certain suppliers) . This enrichment level meets the widely adopted procurement criterion for stable isotope-labeled internal standards, which recommends isotopic abundance >98% to minimize the need for complex mathematical correction of unlabeled carryover in calibration curves [1]. Lower-enrichment deuterated standards (e.g., <95 atom % D) or custom-synthesized materials without certified enrichment introduce non-linearity in the lower limit of quantification (LLOQ) region, requiring additional validation experiments and increasing method development time [2].

Isotopic Enrichment
Class-level
≥98 atom % D
Meets procurement criterion for ISTD purity
Minimizes unlabeled carryover correction
Isotopic purity Regulatory compliance Analytical validation

Deuterium Label Stability

The deuterium labels in 3,5-dichlorophenol-d3 are positioned on the aromatic ring carbons at the 2, 4, and 6 positions, remote from the phenolic hydroxyl group . This labeling architecture minimizes susceptibility to hydrogen-deuterium back-exchange that occurs when deuterium atoms are placed on exchangeable positions (e.g., the phenolic -OH proton) or adjacent to electron-withdrawing carbonyl groups under reversed-phase LC conditions with protic mobile phases [1]. In contrast, deuterated analogs with labels on labile positions (e.g., carboxyl, amine, or hydroxyl deuterium) can exhibit time-dependent loss of isotopic integrity during sample preparation and chromatography, producing drifting IS response and compromised quantification accuracy [2].

Label Stability
Class-level
Ring-labeled C-D
Resists H/D exchange under reversed-phase LC
Hydroxyl proton unlabeled; stable across multi-hour batches
Hydrogen-deuterium exchange LC-MS compatibility Isotope stability

Regulatory Method Compatibility

3,5-Dichlorophenol is explicitly listed among the target analytes in ISO 14154:2005 (gas chromatographic determination of chlorophenols in soil) and EN 12673:1998 (gas chromatographic determination of chlorophenols in water quality), both of which specify or permit the use of isotope dilution with deuterated internal standards for quantification [1][2]. The availability of 3,5-dichlorophenol-d3 as a matched internal standard enables direct implementation of these standardized methods without method modification. In contrast, regulatory methods for dichlorophenol isomers that lack a corresponding deuterated internal standard (e.g., 2,3-dichlorophenol or 3,4-dichlorophenol) require alternative quantification approaches such as external calibration or structurally dissimilar surrogate standards, which introduce additional sources of uncertainty .

Method Compatibility
Method context
ISO 14154 / EN 12673
Matched IS enables direct implementation
Isomers without matched IS require surrogate standards
ISO standards Environmental monitoring Regulated chlorophenol analysis

Cost and Availability Comparison

3,5-Dichlorophenol-d3 is a catalogued product available from multiple international suppliers (including CDN Isotopes, MedChemExpress, InvivoChem, BOC Sciences) in standard pack sizes (10 mg, 50 mg, 100 mg, 500 mg, 1 g) with published pricing and typical lead times of 1–4 weeks . In contrast, a ¹³C- or ¹⁵N-labeled analog of 3,5-dichlorophenol would require custom synthesis due to the absence of a catalogued product, incurring minimum order quantities (typically 25–100 mg), extended lead times (8–16 weeks), and cost premiums estimated at 3–10× the D3-labeled equivalent based on general custom isotope synthesis pricing models [1]. While ¹³C/¹⁵N labels theoretically offer superior stability against H/D exchange, for 3,5-dichlorophenol quantification in reversed-phase LC-MS workflows, the ring-labeled D3 compound provides sufficient stability for routine analytical applications .

Procurement
Class-level
Catalogued D3 vs. Custom ¹³C
Off-the-shelf availability; avoids custom synthesis
¹³C-labeled: 8–16 wk lead, 3–10× cost premium
Procurement Cost-benefit analysis Commercial availability

3,5-Dichlorophenol-d3 Application Scenarios


Water Quality Monitoring

Deploy 3,5-dichlorophenol-d3 as the isotope dilution internal standard for quantifying 3,5-dichlorophenol in drinking water, surface water, and wastewater samples analyzed by GC-MS or GC-MS/MS. The +3 Da mass differential (Section 3, Evidence Item 1) ensures spectrometric separation from the analyte's natural chlorine isotopologues, while the ring-labeled architecture (Section 3, Evidence Item 3) maintains isotopic integrity during acetylation or silylation derivatization steps required by EN 12673 and EPA CLP OLC03.2 methods [1]. This application is further supported by the explicit inclusion of 3,5-dichlorophenol as a target analyte in ISO 14154 and EN 12673 frameworks (Section 3, Evidence Item 4).

Urinary Biomonitoring

Utilize 3,5-dichlorophenol-d3 as the internal standard for LC-MS/MS or GC-MS/MS quantification of 3,5-dichlorophenol in human urine samples. 3,5-Dichlorophenol is a known urinary metabolite of certain pesticides and environmental chlorinated compounds [2]. The ≥98 atom % D isotopic enrichment (Section 3, Evidence Item 2) minimizes unlabeled carryover interference, enabling reliable quantification at sub-ng/mL concentrations in complex biological matrices. The D3 labeling provides sufficient mass separation from the endogenous analyte while avoiding the extended procurement timelines and cost premiums associated with custom ¹³C-labeled alternatives (Section 3, Evidence Item 5).

Industrial Wastewater Monitoring

Implement 3,5-dichlorophenol-d3 as the internal standard for monitoring 3,5-dichlorophenol concentrations in industrial wastewater treatment studies, including UV-C/persulfate advanced oxidation process (AOP) degradation experiments where 3,5-dichlorophenol serves as a model pollutant . The consistent isotopic integrity of the ring-labeled D3 compound (Section 3, Evidence Item 3) supports accurate quantification across multiple time-point samples collected over extended treatment durations (e.g., 120-minute degradation studies), while the catalogued availability (Section 3, Evidence Item 5) ensures uninterrupted supply for longitudinal monitoring campaigns.

Multi-Residue Isomer-Specific Quantification

In analytical methods designed to simultaneously quantify multiple dichlorophenol isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dichlorophenol) in a single chromatographic run, 3,5-dichlorophenol-d3 serves as the isomer-specific internal standard for the 3,5-isomer [3]. Unlike non-isomer-matched surrogate standards (Section 2), the matched deuterated analog compensates for isomer-specific differences in extraction recovery, derivatization efficiency, and matrix effects. The +3 Da mass shift (Section 3, Evidence Item 1) enables independent quantification of the 3,5-isomer without cross-interference from other dichlorophenol isomers or their isotopologues.

Application
Selection Property
Validation Focus
Water Quality Monitoring
Matched deuterated IS for 3,5-dichlorophenol
Chlorine isotopologue resolution and derivatization stability
Urinary Biomonitoring Research
High isotopic enrichment
Low-level quantification in complex biological matrices
Industrial Wastewater Degradation Studies
Ring-labeled architecture for extended stability
Consistency across multi-timepoint sampling
Multi-Residue Isomer-Specific Analysis
Isomer-matched deuterated IS
Compensation for isomer-specific matrix effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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